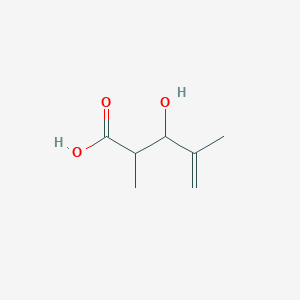
N-tert-butylsulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butylsulfamoyl fluoride is an organofluorine compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a sulfamoyl fluoride group attached to a tert-butyl group, making it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butylsulfamoyl fluoride can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with sulfuryl fluoride. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-tert-butylsulfamoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of tert-butylamine and sulfuryl fluoride.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides, amines, and thiols. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance the reactivity of the nucleophiles .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with alkoxides yield alkyl sulfamates, while reactions with amines produce sulfonamides.
Scientific Research Applications
N-tert-butylsulfamoyl fluoride has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur and fluorine atoms.
Mechanism of Action
The mechanism by which N-tert-butylsulfamoyl fluoride exerts its effects involves the interaction of the sulfamoyl fluoride group with target molecules. The fluoride group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound can interact with enzymes and other biological molecules, inhibiting their activity by forming stable complexes with active site residues .
Comparison with Similar Compounds
Similar Compounds
N-fluorobenzenesulfonimide: Another fluorinated compound used in organic synthesis for direct fluorination and amination of aromatic compounds.
Sulfonyl Fluorides: A class of compounds similar to N-tert-butylsulfamoyl fluoride, used in various click chemistry applications.
Uniqueness
This compound is unique due to its combination of a tert-butyl group and a sulfamoyl fluoride moiety, which imparts distinct reactivity and stability
Properties
Molecular Formula |
C4H10FNO2S |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
N-tert-butylsulfamoyl fluoride |
InChI |
InChI=1S/C4H10FNO2S/c1-4(2,3)6-9(5,7)8/h6H,1-3H3 |
InChI Key |
BMASTRMOAZNBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine](/img/structure/B13259959.png)
![2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13259964.png)

amine](/img/structure/B13259975.png)
![2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13259982.png)
![4-{[(3-Methylbutyl)amino]methyl}benzonitrile](/img/structure/B13259997.png)
![(1S,2S)-1-Amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid](/img/structure/B13260003.png)
![8-(4-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13260005.png)
![(1H-Imidazol-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13260011.png)


![1-Ethyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13260032.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13260039.png)
